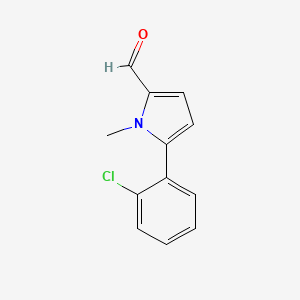

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-

CAS No.: 912763-43-0

Cat. No.: VC16273012

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912763-43-0 |

|---|---|

| Molecular Formula | C12H10ClNO |

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3 |

| Standard InChI Key | JJPPAWBSRCSOPO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=C1C2=CC=CC=C2Cl)C=O |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 219.67 g/mol. Its structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions:

-

1-Position: A methyl group () that enhances steric stability and modulates electron density.

-

2-Position: An aldehyde group () that introduces reactivity for further functionalization.

-

5-Position: A 2-chlorophenyl group () that confers electron-withdrawing effects and influences intermolecular interactions .

The ortho-chlorine substituent on the phenyl ring distinguishes this compound from its para-substituted analogs (e.g., 5-(4-chlorophenyl) derivatives), altering its electronic and steric profile .

Electronic Effects

The 2-chlorophenyl group exerts a stronger electron-withdrawing inductive effect compared to para-substituted analogs due to proximity to the pyrrole ring. This effect:

-

Reduces electron density on the pyrrole ring, increasing susceptibility to electrophilic attack.

-

Stabilizes intermediates in reactions involving the aldehyde group (e.g., condensations) .

Synthesis and Optimization

Primary Synthetic Routes

Two principal methods are employed for synthesizing this compound:

Vilsmeier–Haack Formylation

This method involves formylation of a pre-synthesized 1-methyl-5-(2-chlorophenyl)-1H-pyrrole intermediate:

-

Intermediate Synthesis:

-

Formylation:

Stetter Reaction

An alternative route employs the Stetter reaction, which couples α,β-unsaturated ketones with aldehydes in the presence of a thiazolium catalyst:

-

Substrates: 2-Chlorobenzaldehyde and a pyrrole-derived enone.

-

Conditions: Catalytic cyanide or triazolium salts in polar aprotic solvents (e.g., DMF).

-

Yield: 50–65%, with regioselectivity challenges requiring careful optimization .

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

-

Observed: 219.0423 ([M+H]⁺).

-

Calculated: : 219.0421.

Comparative Analysis with Structural Analogs

Impact of Substituent Position

Comparative data for pyrrole-2-carbaldehyde derivatives highlights the influence of substituent position on properties:

| Compound | Yield (%) | Molecular Weight | Melting Point (°C) |

|---|---|---|---|

| 5-(2-Chlorophenyl) derivative | 65 | 219.67 | 85–87 |

| 5-(4-Chlorophenyl) derivative | 68 | 219.67 | 92–94 |

| 5-(4-Fluorophenyl) derivative | 64 | 204.08 | 78–80 |

Key observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume